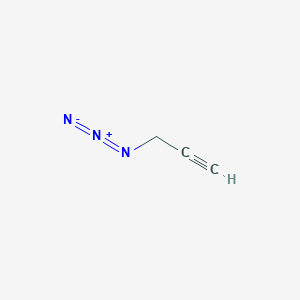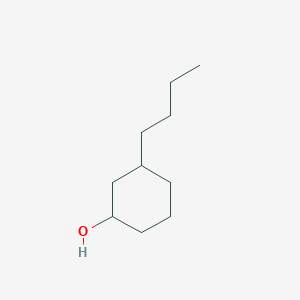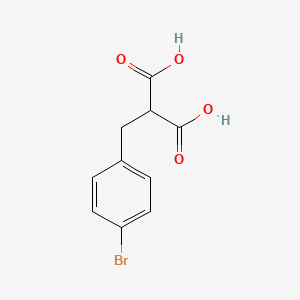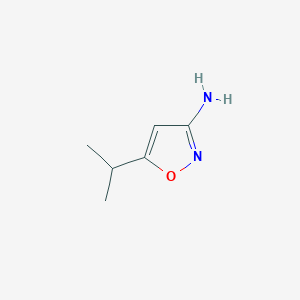
1,4-双(2-丙炔氧基)苯
描述
1,4-Bis(2-propynyloxy)benzene is an organic compound with the molecular formula C12H10O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by 2-propynyloxy groups. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties.
科学研究应用
1,4-Bis(2-propynyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
作用机制
Target of Action
It is known that many benzene derivatives interact with various proteins and enzymes within the body, altering their function and leading to various physiological effects .
Mode of Action
The mode of action of 1,4-Bis(2-propynyloxy)benzene is likely through electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical pathways, particularly those involving aromatic compounds .
Result of Action
It has been observed that similar compounds have shown antimicrobial, antitumor, anti hiv, dna scavenging inhibitors, anti proliferating, anti obesity and central nervous system activities .
生化分析
Biochemical Properties
1,4-Bis(2-propynyloxy)benzene plays a significant role in biochemical reactions, particularly in the context of click chemistry. It interacts with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of stable triazole linkages. This interaction is crucial for the synthesis of complex biomolecules and the development of novel biochemical tools. Additionally, 1,4-Bis(2-propynyloxy)benzene can interact with proteins and other biomolecules through its alkyne groups, enabling the formation of covalent bonds that are essential for various biochemical applications .
Cellular Effects
The effects of 1,4-Bis(2-propynyloxy)benzene on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways by interacting with key proteins involved in these processes. This modulation can lead to changes in gene expression, affecting the overall cellular function. Furthermore, 1,4-Bis(2-propynyloxy)benzene has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 1,4-Bis(2-propynyloxy)benzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of its alkyne groups to specific biomolecules, forming covalent bonds that can inhibit or activate enzyme activity. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Bis(2-propynyloxy)benzene have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 1,4-Bis(2-propynyloxy)benzene can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged modulation of enzyme activity and gene expression, which can be beneficial for various biochemical applications .
Dosage Effects in Animal Models
The effects of 1,4-Bis(2-propynyloxy)benzene vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm. It is crucial to determine the optimal dosage to maximize the benefits of 1,4-Bis(2-propynyloxy)benzene while minimizing potential risks .
Transport and Distribution
Within cells and tissues, 1,4-Bis(2-propynyloxy)benzene is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target cells and tissues. The transport and distribution of 1,4-Bis(2-propynyloxy)benzene can influence its biochemical effects, as the compound needs to reach specific cellular compartments to exert its function .
Subcellular Localization
The subcellular localization of 1,4-Bis(2-propynyloxy)benzene is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules. The localization of 1,4-Bis(2-propynyloxy)benzene is essential for its activity and function, as it needs to be in proximity to its target proteins and enzymes to exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-propynyloxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,4-Bis(2-propynyloxy)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
1,4-Bis(2-propynyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
相似化合物的比较
Similar Compounds
- 1,4-Bis(propargyloxy)benzene
- 1,3-Bis(2-propynyloxy)benzene
- 2-(Prop-2-yn-1-yloxy)benzonitrile
- 4-(2-Propynyloxy)aniline
Uniqueness
1,4-Bis(2-propynyloxy)benzene is unique due to its symmetrical structure and the presence of two propynyloxy groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound in organic synthesis and materials science .
属性
IUPAC Name |
1,4-bis(prop-2-ynoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQCPUUPWRQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-bis(2-propynyloxy)benzene interact with glycidyl azide polymer (GAP) during the curing process?
A1: 1,4-Bis(2-propynyloxy)benzene acts as a curing agent by reacting with the azide groups present in the GAP polymer. While the exact mechanism is not detailed in the study, the research suggests that the reaction follows first-order kinetics and does not require a catalyst. The reaction likely involves a nucleophilic attack of the azide group on the terminal carbon of the propynyl group, leading to a ring-opening and subsequent polymerization. This curing process results in a cross-linked polymer network with enhanced mechanical properties.
Q2: What are the advantages of using 1,4-bis(2-propynyloxy)benzene as a curing agent compared to conventional isocyanate-based curatives?
A2: The research highlights several advantages of using 1,4-bis(2-propynyloxy)benzene over traditional isocyanate curatives like Desmodur N-100. These advantages include:
- No catalyst required: The curing reaction proceeds efficiently without the need for additional catalysts , simplifying the process and potentially reducing costs.
- Comparable mechanical properties: The study demonstrates that GAP cured with 1,4-bis(2-propynyloxy)benzene exhibits mechanical properties comparable to GAP cured with conventional isocyanate curatives .
Q3: How was 1,4-bis(2-propynyloxy)benzene characterized in the study?
A3: The researchers confirmed the structure and purity of 1,4-bis(2-propynyloxy)benzene using a combination of techniques:
- Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to confirm the presence of characteristic functional groups and analyze the compound's structure .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) was employed to study the thermal properties of the compound, including its melting point and thermal stability .
- Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) were utilized to assess the compound's purity and confirm its molecular weight .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)












